Molecular Weight Differentiation: 4-Bromophenyl Benzamide Versus Unsubstituted Phenyl and 4-Methyl Analogs
The target compound (C₂₅H₁₇BrN₄OS) possesses a molecular weight of 501.4 Da, which is +78.9 Da heavier than the unsubstituted phenyl analog CAS 74101-25-0 (C₂₅H₁₈N₄OS, MW 422.5 Da) and +64.9 Da heavier than the 4-methylphenyl analog CAS 74101-31-8 (C₂₆H₂₀N₄OS, MW 436.5 Da) . This mass increment arises exclusively from the bromine substitution at the para position of the pyrazole C3 phenyl ring. Bromine (atomic mass 79.9) replaces hydrogen (atomic mass 1.0) in the unsubstituted case and replaces a methyl group (mass 15.0) in the methyl analog, with the differential fully attributable to the halogen identity .
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 501.4 Da (C₂₅H₁₇BrN₄OS) |
| Comparator Or Baseline | CAS 74101-25-0: 422.5 Da (C₂₅H₁₈N₄OS); CAS 74101-31-8: 436.5 Da (C₂₆H₂₀N₄OS) |
| Quantified Difference | +78.9 Da vs. unsubstituted phenyl; +64.9 Da vs. 4-methylphenyl |
| Conditions | Calculated from molecular formula; vendor-certified purity ≥97% for all three compounds |
Why This Matters
The +64-79 Da mass differential is large enough to shift lead-likeness boundaries, alter membrane permeability kinetics, and confound equimolar dosing calculations if an analog is used as a surrogate without correction.
